![molecular formula C28H22N4O8 B2739972 5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-64-0](/img/no-structure.png)
5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C28H22N4O8 and its molecular weight is 542.504. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
A study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic activities against various cancer cell lines. This research illustrates the potential of complex quinazoline derivatives in cancer research, highlighting their synthesis and evaluation for therapeutic applications (Deady et al., 2003).
Novel Synthesis Techniques
Research on anthranilamide with isocyanates led to the discovery of new synthesis methods for oxazolo and oxazino quinazolinones. These findings underscore the versatility of quinazoline derivatives and their potential utility in developing new chemical entities (Chern et al., 1988).
Antitumor Analogs Synthesis
Another study explored the synthesis of quinazolinium derivatives as analogs to antitumor benzo[c]phenanthridine alkaloids. This work demonstrates the ongoing interest in quinazoline derivatives for developing novel anticancer agents (Phillips & Castle, 1980).
HPPD Inhibitors in Herbicide Discovery
A study on the discovery of pyrazole-quinazoline-2,4-dione hybrids as inhibitors for 4-Hydroxyphenylpyruvate dioxygenase (HPPD) highlights the role of quinazoline derivatives in developing new herbicides for resistant weed control. This research emphasizes the application of quinazoline derivatives in agriculture (He et al., 2020).
Antimicrobial and Anti-Proliferative Activities
The synthesis and evaluation of 1,3,4-oxadiazole N-Mannich bases for antimicrobial and anti-proliferative activities illustrate another potential application area of complex molecules related to quinazoline derivatives. Such studies are crucial for discovering new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).
properties
CAS RN |
894932-64-0 |
|---|---|
Product Name |
5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione |
Molecular Formula |
C28H22N4O8 |
Molecular Weight |
542.504 |
IUPAC Name |
5-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C28H22N4O8/c1-36-17-8-9-22(37-2)19(10-17)21(33)13-31-20-12-24-23(38-15-39-24)11-18(20)27(34)32(28(31)35)14-25-29-26(30-40-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3 |
InChI Key |
YSFHXFRTWFOPMP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[(1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]ethanone](/img/structure/B2739889.png)
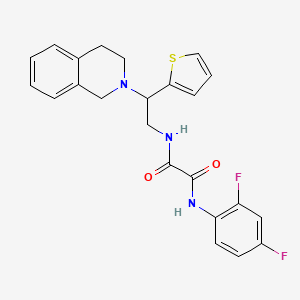
![4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid](/img/structure/B2739893.png)
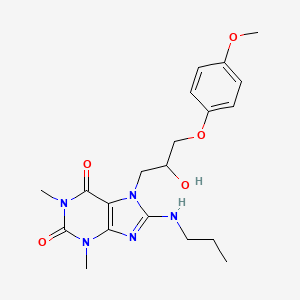
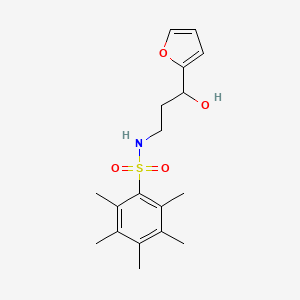

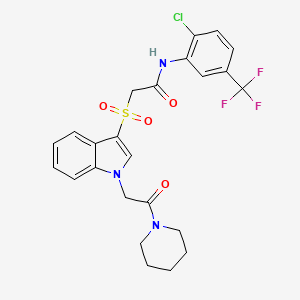

![(Z)-1-benzyl-3-(((2,4-dichlorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2739904.png)
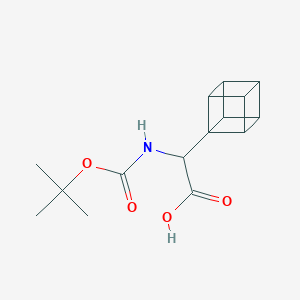
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739908.png)
![2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2739909.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2739912.png)